molecular formula C9H6N2O4S B3034353 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 160041-48-5

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3034353
CAS No.: 160041-48-5
M. Wt: 238.22 g/mol
InChI Key: RLMOMCUWXSJXJZ-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in medicinal chemistry due to its promising biological properties. This compound is part of the benzothiophene family, which is known for its diverse applications in drug discovery and organic semiconductors .

Biochemical Analysis

Biochemical Properties

3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinase enzymes, which are critical in regulating cellular processes such as cell division and signal transduction . The interaction between 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity.

Cellular Effects

The effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth . Additionally, 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can affect metabolic pathways by inhibiting key enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, the binding of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid to kinase enzymes results in the inhibition of their catalytic activity, which in turn affects downstream signaling pathways and cellular responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors such as light and temperature . Long-term studies have shown that prolonged exposure to 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced availability of these essential building blocks for DNA and RNA synthesis. Additionally, 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid can affect metabolic flux by altering the activity of key regulatory enzymes.

Transport and Distribution

The transport and distribution of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Amino-5-nitro-1-benzothiophene-2-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-amino-5-nitrobenzo[b]thiophene-2-carboxylic acid involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

The use of microwave irradiation improves reaction efficiency and reduces reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-amino-5-aminobenzo[b]thiophene-2-carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both amino and nitro groups, which provide a balance of reactivity and stability. This dual functionality makes it a versatile compound for various applications in drug discovery and material science .

Properties

IUPAC Name

3-amino-5-nitro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMOMCUWXSJXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(S2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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